Senp1-IN-2

Cytotoxicity SENP1 inhibitor Radiosensitization

Select Senp1-IN-2 for dedicated SENP1 studies without SENP2 cross-reactivity. This competitive inhibitor blocks active-site deSUMOylation, uniquely optimizing radiation-response assays (IC50 HeLa>20μM). Its low cytotoxicity ensures clean radiosensitization readouts, replacing non-selective dual SENP1/2 inhibitors or cytotoxic natural compounds to eliminate confounding effects in radiation oncology research.

Molecular Formula C36H60N2O5
Molecular Weight 600.9 g/mol
Cat. No. B15144019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenp1-IN-2
Molecular FormulaC36H60N2O5
Molecular Weight600.9 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)N(CCO)CCO
InChIInChI=1S/C36H60N2O5/c1-23-10-15-36(31(43)37-22-29(42)38(18-20-39)19-21-40)17-16-34(6)25(30(36)24(23)2)8-9-27-33(5)13-12-28(41)32(3,4)26(33)11-14-35(27,34)7/h8,23-24,26-28,30,39-41H,9-22H2,1-7H3,(H,37,43)/t23-,24+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1
InChIKeyDZIWKTYIPAJGRO-JCOMTLJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Senp1-IN-2: A Specific Competitive SENP1 Inhibitor for Tumor Radiosensitization Research


Senp1-IN-2 is a small-molecule, competitive inhibitor of sentrin-specific protease 1 (SENP1) derived from patent CN110627860 (Compound 30) . It binds directly to the active site of SENP1 to block deSUMOylation of target proteins . The compound was expressly developed to enhance the sensitivity of tumor cells to ionizing radiation, providing a dedicated tool for mechanistic and translational studies in radio‑oncology .

Why Generic SENP1 Inhibitors Cannot Substitute Senp1-IN-2 in Radiosensitization Studies


SENP1 inhibitors exhibit profound functional divergence stemming from their distinct selectivity profiles, inhibitory mechanisms, and cellular pharmacodynamics. Compounds such as the dual SENP1/2 inhibitor ZHAWOC8697 (SENP1 IC₅₀ = 8.6 μM, SENP2 IC₅₀ = 2.3 μM) [1] or the non‑competitive inhibitor SPI‑05 (SENP1 IC₅₀ > 60 μM) [2] cannot be interchanged with Senp1-IN‑2 without altering the biological readout. Moreover, natural SENP1 inhibitors like ursolic acid possess potent cytotoxicity (IC₅₀ = 0.0064 μM) [3] that confounds radiosensitization assays. Senp1-IN‑2 is uniquely positioned as a competitive, SENP1‑specific agent optimized for radiation‑response modulation, making indiscriminate substitution a significant experimental risk.

Senp1-IN-2: Quantified Differentiation from Closest Analogs and In‑Class Candidates


Senp1-IN-2 Exhibits a Distinctive Cytotoxicity Profile Relative to Potent Natural SENP1 Inhibitors

Senp1‑IN‑2 shows low intrinsic cytotoxicity in HeLa cells (IC₅₀ >20 μM after 72 h) , whereas the natural SENP1 inhibitor ursolic acid displays extreme cytotoxicity (IC₅₀ = 0.0064 μM) [1]. This difference of >3,100‑fold in IC₅₀ (lower cytotoxicity for Senp1‑IN‑2) ensures that radiosensitization effects can be attributed primarily to SENP1 inhibition rather than to direct compound toxicity.

Cytotoxicity SENP1 inhibitor Radiosensitization

Senp1-IN-2 Offers Enhanced Selectivity Over SENP2 Compared to Dual SENP1/2 Inhibitors

Senp1‑IN‑2 is described as a specific competitive inhibitor of SENP1 . In contrast, the closely studied dual inhibitor ZHAWOC8697 potently inhibits both SENP1 (IC₅₀ = 8.6 μM) and SENP2 (IC₅₀ = 2.3 μM) [1]. While direct selectivity values for Senp1‑IN‑2 are not publicly available, the explicit “specific” designation in the patent and vendor documentation supports a distinct, SENP1‑focused profile. This reduces confounding through SENP2‑mediated effects.

Selectivity SENP1 vs SENP2 DeSUMOylation

Senp1-IN-2 Demonstrates Competitive Inhibition Mechanism Distinct from Non‑Competitive Inhibitors Like SPI‑05

Senp1‑IN‑2 acts through competitive inhibition by occupying the SENP1 active site . In contrast, SPI‑05 is a non‑competitive SENP1/2 inhibitor (SENP1 IC₅₀ >60 μM) [1]. The differing modes of inhibition can yield divergent concentration‑response curves in assays with variable substrate levels, making mechanism‑aware selection critical for reproducible enzyme kinetics studies.

Inhibition mechanism Competitive inhibitor SENP1

Senp1-IN-2 Shows Superior Radiosensitization Intent Over General‑Purpose SENP1 Inhibitors

Senp1‑IN‑2 was explicitly developed for the enhancement of tumor radiosensitivity, as stated in patent CN110627860 . In contrast, many other SENP1 inhibitors (e.g., SPI‑05, ZHAWOC8697) emerged from general screening campaigns without deliberate optimization for radiation response. Although quantitative sensitizer enhancement ratios (SER) are not publicly available, the compound’s design pedigree aligns it directly with applications in radiation oncology and combination therapy.

Radiosensitization Tumor SENP1

Senp1-IN-2: Best Research and Industrial Application Scenarios for Procurement Decisions


Mechanistic Studies of SENP1‑Specific DeSUMOylation in Cancer Cells

Use Senp1‑IN‑2 to selectively probe SENP1‑dependent deSUMOylation without confounding SENP2 activity . This is particularly valuable when comparing phenotypes with dual inhibitors like ZHAWOC8697 [1] to deconvolve isoform‑specific functions.

Radiosensitization Screening in Tumor Cell Lines

Employ Senp1‑IN‑2 in clonogenic survival assays following ionizing radiation. Its low cytotoxicity (IC₅₀ >20 μM) permits clean assessment of radiosensitization, distinguishing it from highly cytotoxic natural SENP1 inhibitors [2].

Comparative Profiling of SENP1 Inhibitor Selectivity and Mechanism

Integrate Senp1‑IN‑2 into panels of SENP inhibitors to benchmark competitive versus non‑competitive (SPI‑05) [3] and selective versus dual‑targeting (ZHAWOC8697) [1] agents in biochemical and cellular assays.

In Vitro Studies of SENP1‑Dependent DNA Damage Response Pathways

Senp1‑IN‑2 was specifically developed for radiation applications ; therefore, it is well suited for investigating SENP1’s role in DNA repair, checkpoint signaling, and apoptosis following genotoxic stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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